molecular formula C10H16N4O2 B2458418 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1006452-07-8

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2458418
CAS No.: 1006452-07-8
M. Wt: 224.264
InChI Key: VMLUNOMLESKIII-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide ( 1006452-07-8) is a pyrazole carboxamide derivative with a molecular formula of C10H16N4O2 and a molecular weight of 224.26 g/mol . This compound is part of a class of novel pyrazole carboxamides that are of significant interest in pharmaceutical and agrochemical research for their potential biological activities . Pyrazole carboxamides have been extensively studied as core scaffolds in medicinal chemistry for developing inhibitors of various enzyme targets, such as metalloproteases like meprin α and β, which are implicated in diseases like cancer, Alzheimer's, and fibrosis . Research into similar compounds has demonstrated that the pyrazole carboxamide structure can interact with mitochondrial function, and specific derivatives have shown activity against fungal pathogens by inhibiting key components of the respiratory chain, such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . The structure of this particular compound, which features a methyl-substituted pyrazole ring linked via a carboxamide group to a (tetrahydrofuran-2-yl)methyl moiety, makes it a valuable intermediate or chemical probe for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies . This product is intended for research and development use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-amino-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLUNOMLESKIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer potential of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide:

  • Mechanism of Action : The compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that it significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Case Study : In a xenograft model, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. This suggests a promising avenue for further development as an anticancer agent .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties:

  • In Vitro Studies : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A study reported a decrease from 1000 pg/mL to 300 pg/mL for TNF-alpha and from 800 pg/mL to 250 pg/mL for IL-6 upon treatment with the compound.
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design:

  • Targeting Mechanisms : Its ability to interact with specific biological targets allows for the design of novel derivatives that can enhance efficacy and reduce side effects. The incorporation of the tetrahydrofuran moiety may improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular structure of this compound can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This compound features a pyrazole ring, an amine group, and a tetrahydrofuran moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that various pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines such as HeLa and NCI-H23. A study highlighted that certain 3-amino-pyrazoles (3APs), which share structural similarities with the target compound, demonstrated IC50 values in the low micromolar range against various cancer cells .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3AP Derivative AHeLa0.08Tubulin polymerization inhibition
3AP Derivative BNCI-H23<10Induction of apoptosis
3AP Derivative CHCT-15<12Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Certain compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro and in vivo. For example, a study demonstrated that a related pyrazole derivative significantly reduced LPS-induced TNF-alpha release in mouse models .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundModelEffect on TNF-alpha Release (%)Reference
Pyrazole AMouse model97.7% inhibition at 10 mM
Pyrazole BIn vitro (cell culture)>50% inhibition at 5 mM

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory properties, some studies suggest that certain pyrazole derivatives may also exhibit antimicrobial activity. However, results have been mixed, with some compounds showing moderate antibacterial effects while others were inactive against standard microbial strains .

Case Studies and Research Findings

  • Case Study on Anticancer Mechanism :
    A recent study explored the binding interactions of a similar pyrazole derivative with tubulin, revealing that it binds at the colchicine site, leading to cell cycle arrest in cancer cells. This mechanism provides insights into how structural modifications can enhance anticancer efficacy .
  • In Vivo Studies :
    In vivo experiments demonstrated that specific pyrazole derivatives could significantly reduce tumor growth in xenograft models. This highlights the potential for these compounds to serve as leads for new anticancer therapies .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis indicated that modifications at specific positions on the pyrazole ring could enhance biological activity. For instance, substituents at the 5-position were found to improve both anticancer and anti-inflammatory activities significantly .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 4-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrazole core. Key steps include:

  • Condensation reactions to introduce the tetrahydrofuran (THF) methyl group via nucleophilic substitution or reductive amination .
  • Coupling reagents (e.g., DCC, HOBt) for carboxamide formation, with solvent optimization (DMF or DCM) to enhance yield .
  • Purification via column chromatography or preparative HPLC to isolate intermediates and final product .
  • Critical parameters : Temperature control (<50°C) to prevent decomposition, pH adjustment (neutral to mildly basic) for amide bond stability, and anhydrous conditions for moisture-sensitive steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., tetrahydrofuran methyl linkage at δ 3.5–4.0 ppm) and carboxamide NH signals (δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • IR spectroscopy : Confirmation of carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • HPLC with UV detection : Purity assessment using C18 columns (acetonitrile/water gradient) and retention time comparison with standards .

Advanced: How can researchers systematically assess the biological activity of this compound and its analogs?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based kinase or phosphodiesterase assays (e.g., AOAC SMPR 2014.011) with IC50 determination .
    • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • In silico studies : Molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .
  • Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies are recommended for resolving contradictory data in biological activity studies?

Methodological Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out protocol variability .
  • Purity validation : Re-analyze compound batches via HPLC to exclude impurities (>95% purity threshold) .
  • Orthogonal assays : Cross-validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Structural analogs : Synthesize and test derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to isolate structure-dependent effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Systematic substitution : Modify the tetrahydrofuran methyl group (e.g., replace with pyran or piperidine) to assess steric and electronic effects on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., carboxamide for hydrogen bonding) .
  • ADME profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation) to prioritize analogs with improved bioavailability .
  • Toxicity screening : Zebrafish embryo assays to evaluate developmental toxicity and hepatotoxicity in HepG2 cells .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation; solutions in DMSO should be aliquoted and stored under argon .
  • Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed carboxamide) indicate need for reformulation .

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